molecular formula C13H8F3NO B11860959 1-(Trifluoromethoxy)naphthalene-7-acetonitrile

1-(Trifluoromethoxy)naphthalene-7-acetonitrile

Cat. No.: B11860959
M. Wt: 251.20 g/mol
InChI Key: FLUZAPHYJCBIQC-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-7-acetonitrile is a chemical compound with the molecular formula C13H8F3NO It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-7-acetonitrile typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetonitrile group. One common method involves the reaction of naphthalene derivatives with trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-7-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines .

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-7-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the acetonitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)naphthalene-2-acetonitrile
  • 1-(Trifluoromethoxy)naphthalene-7-acetic acid
  • 1-(Trifluoromethoxy)naphthalene-8-acetonitrile

Comparison: Compared to similar compounds, 1-(Trifluoromethoxy)naphthalene-7-acetonitrile is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2-[8-(trifluoromethoxy)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-3-1-2-10-5-4-9(6-7-17)8-11(10)12/h1-5,8H,6H2

InChI Key

FLUZAPHYJCBIQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)OC(F)(F)F

Origin of Product

United States

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